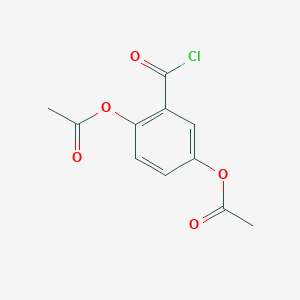
Benzoyl chloride, 2,5-bis(acetyloxy)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoyl chloride, 2,5-bis(acetyloxy)-: is an organic compound with the molecular formula C11H9ClO5. It is a derivative of benzoyl chloride, featuring two acetyloxy groups attached to the benzene ring. This compound is known for its reactivity and is used in various chemical processes and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions:
Laboratory Synthesis: Benzoyl chloride, 2,5-bis(acetyloxy)- can be synthesized by reacting benzoyl chloride with acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically occurs under reflux conditions, and the product is purified through distillation or recrystallization.
Industrial Production: Industrially, this compound can be produced by the chlorination of benzaldehyde followed by acetylation. The process involves the use of chlorine gas and acetic anhydride, with the reaction being carried out in a controlled environment to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions:
Hydrolysis: Benzoyl chloride, 2,5-bis(acetyloxy)- undergoes hydrolysis in the presence of water, resulting in the formation of benzoic acid and acetic acid.
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or alcohols.
Esterification: The acetyloxy groups can react with alcohols to form esters, which are useful intermediates in organic synthesis.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous base (e.g., sodium hydroxide).
Substitution: Nucleophiles such as amines, alcohols, or thiols.
Esterification: Alcohols and acid catalysts (e.g., sulfuric acid).
Major Products:
Hydrolysis: Benzoic acid and acetic acid.
Substitution: Substituted benzoyl derivatives.
Esterification: Esters of benzoic acid.
Scientific Research Applications
Chemistry:
- Used as an intermediate in the synthesis of various organic compounds.
- Employed in the preparation of polymers and resins.
Biology:
- Utilized in the study of enzyme-catalyzed reactions involving ester bonds.
- Acts as a model compound for studying the reactivity of acyl chlorides.
Medicine:
- Investigated for its potential use in drug delivery systems.
- Explored for its antimicrobial properties.
Industry:
- Used in the production of dyes, perfumes, and pharmaceuticals.
- Employed in the manufacture of specialty chemicals and materials.
Mechanism of Action
Mechanism:
- The reactivity of benzoyl chloride, 2,5-bis(acetyloxy)- is primarily due to the presence of the acyl chloride group, which is highly electrophilic. This makes it susceptible to nucleophilic attack, leading to various substitution and hydrolysis reactions.
- The acetyloxy groups can undergo esterification reactions, forming esters that are useful in organic synthesis.
Molecular Targets and Pathways:
- Targets nucleophiles such as amines, alcohols, and thiols.
- Involved in pathways related to ester bond formation and hydrolysis.
Comparison with Similar Compounds
Benzoyl chloride: A simpler derivative with only one acyl chloride group.
Benzyl chloride: Contains a benzyl group instead of a benzoyl group.
Acetyl chloride: A smaller acyl chloride with only one acyl group.
Uniqueness:
- Benzoyl chloride, 2,5-bis(acetyloxy)- is unique due to the presence of two acetyloxy groups, which enhance its reactivity and versatility in chemical synthesis.
- Its dual functionality allows for a wider range of reactions and applications compared to simpler acyl chlorides.
Properties
CAS No. |
37785-02-7 |
|---|---|
Molecular Formula |
C11H9ClO5 |
Molecular Weight |
256.64 g/mol |
IUPAC Name |
(4-acetyloxy-3-carbonochloridoylphenyl) acetate |
InChI |
InChI=1S/C11H9ClO5/c1-6(13)16-8-3-4-10(17-7(2)14)9(5-8)11(12)15/h3-5H,1-2H3 |
InChI Key |
KRVBLGZQTKFBQE-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)OC1=CC(=C(C=C1)OC(=O)C)C(=O)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















